molecular formula C17H27N5O3 B7571600 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea

1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea

Cat. No. B7571600
M. Wt: 349.4 g/mol
InChI Key: IIEOETXJEPZCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MP-3, is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation.

Mechanism of Action

1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes such as cell growth, proliferation, and survival. CK2 is overexpressed in many cancers and is a potential therapeutic target for cancer therapy. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, neuroprotective effects, and anti-inflammatory effects. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has several advantages for lab experiments, including its small size, high purity, and specificity for CK2 inhibition. However, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has some limitations, including its low solubility in water and potential off-target effects. Therefore, it is essential to use appropriate controls and conduct thorough characterization of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea in lab experiments.

Future Directions

For 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea research include the development of more potent and selective CK2 inhibitors, evaluation of its efficacy in combination with other therapies, and investigation of its potential for drug repurposing in other diseases. Furthermore, the development of novel drug delivery systems for 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a small molecule inhibitor of CK2 with potential therapeutic applications in various diseases. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. Further research is needed to evaluate its safety and efficacy in humans and to develop more potent and selective CK2 inhibitors for therapeutic use.

Synthesis Methods

The synthesis of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-aminoethylamino)ethanol with 6-morpholin-4-ylpyridin-3-amine in the presence of a carbodiimide coupling agent. The resulting intermediate is then reacted with morpholine and isocyanate to yield 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea. The synthesis of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been optimized to achieve high yield and purity, making it suitable for scientific research.

Scientific Research Applications

1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. CK2 is overexpressed in many cancers and plays a critical role in cancer cell survival and proliferation. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Furthermore, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

1-(2-morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-14(21-4-8-24-9-5-21)12-19-17(23)20-15-2-3-16(18-13-15)22-6-10-25-11-7-22/h2-3,13-14H,4-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEOETXJEPZCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CN=C(C=C1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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